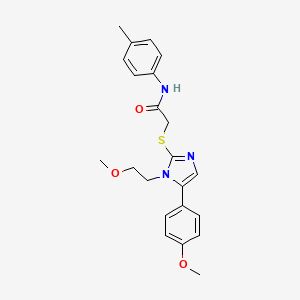

2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-16-4-8-18(9-5-16)24-21(26)15-29-22-23-14-20(25(22)12-13-27-2)17-6-10-19(28-3)11-7-17/h4-11,14H,12-13,15H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVXWDZDDCKVNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Approach

This method involves pre-forming the imidazole ring with a leaving group (e.g., chloride or bromide) at the 2-position, followed by substitution with a mercaptoacetamide derivative.

Procedure :

- Synthesis of 2-Chloroimidazole Intermediate :

- React 4-methoxybenzaldehyde with ammonium acetate and ethyl acetoacetate in acetic acid to form 5-(4-methoxyphenyl)-1H-imidazole.

- Introduce the 2-methoxyethyl group via alkylation using 2-methoxyethyl chloride in DMF with NaH as a base.

- Chlorinate the 2-position using POCl₃ in dichloroethane at 80°C.

- Thioether Formation :

Optimization :

Cyclocondensation Route

Cyclocondensation assembles the imidazole ring from aldehydes, amines, and thioureas, integrating substituents during ring formation.

Procedure :

- Formation of Imidazole-2-Thione :

- Alkylation to Thioacetamide :

Mechanistic Insight :

Multi-Component Reaction (MCR) Strategy

MCRs streamline synthesis by combining three or more reactants in one pot, reducing purification steps.

Procedure :

- One-Pot Assembly :

Advantages :

- Integrates imidazole ring formation, thiolation, and acetamide coupling in a single step.

- Reduces solvent waste and time.

Comparative Analysis of Synthetic Methods

| Method | Steps | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 2 | 68–72 | High purity; Scalable | Requires pre-functionalized intermediates |

| Cyclocondensation | 2 | 58–65 | Integrates ring and substituents | Moderate yields; Long reaction times |

| Multi-Component | 1 | 54 | Step economy; Eco-friendly | Complex optimization; Lower yield |

Critical Reaction Parameters

Solvent Systems

Catalysis and Bases

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the carbonyl group in the acetamide moiety.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the imidazole ring, allowing for further functionalization.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares key motifs with several analogs reported in the literature:

- Imidazole Core : Common in compounds like 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides () and N-(6-substituted-benzothiazol-2-yl) derivatives ().

- Thioether-Acetamide Linkage : Similar to compounds in (e.g., 9a–9e) and , which utilize thioether bonds to enhance stability and binding affinity.

- Methoxy and Aryl Substituents : The 4-methoxyphenyl and p-tolyl groups are structurally analogous to substituents in DFL20656 () and Merck compound 14, where methoxy groups enhance solubility and receptor interactions.

Table 1: Structural Comparison of Key Analogs

Table 3: Bioactivity Profiles of Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.